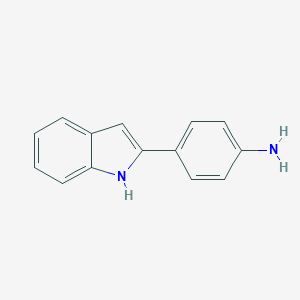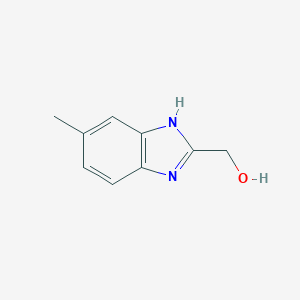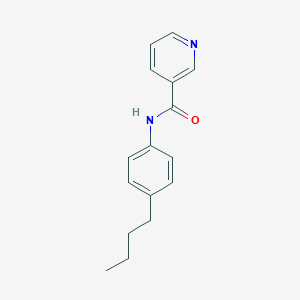
N-(4-butylphenyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)pyridine-3-carboxamide, also known as BPC-157, is a synthetic peptide that has been studied for its potential therapeutic effects. It is composed of 15 amino acids and has a molecular weight of 1419.535 g/mol. BPC-157 has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of N-(4-butylphenyl)pyridine-3-carboxamide is not fully understood. However, it has been suggested that it may promote angiogenesis, stimulate the production of growth factors, and modulate the immune system. N-(4-butylphenyl)pyridine-3-carboxamide has also been shown to have anti-inflammatory effects and may protect against oxidative stress.
Biochemische Und Physiologische Effekte
N-(4-butylphenyl)pyridine-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to promote the healing of gastric ulcers, improve tendon and ligament healing, and enhance neurological function after traumatic brain injury. N-(4-butylphenyl)pyridine-3-carboxamide has also been found to have anti-inflammatory effects and may protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-butylphenyl)pyridine-3-carboxamide is that it can be synthesized using SPPS techniques, making it relatively easy to obtain in pure form. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on N-(4-butylphenyl)pyridine-3-carboxamide. One area of interest is its potential use in the treatment of inflammatory bowel disease. Another area of interest is its potential use in the treatment of central nervous system disorders such as traumatic brain injury and stroke. Additionally, further research is needed to fully understand the mechanism of action of N-(4-butylphenyl)pyridine-3-carboxamide and its potential therapeutic applications.
Synthesemethoden
N-(4-butylphenyl)pyridine-3-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The resulting crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
N-(4-butylphenyl)pyridine-3-carboxamide has been studied for its potential therapeutic effects in various conditions such as inflammatory bowel disease, tendon and ligament injuries, and central nervous system disorders. In animal studies, N-(4-butylphenyl)pyridine-3-carboxamide has been shown to accelerate the healing of gastric ulcers, promote tendon and ligament healing, and improve neurological function after traumatic brain injury.
Eigenschaften
CAS-Nummer |
75075-27-3 |
|---|---|
Produktname |
N-(4-butylphenyl)pyridine-3-carboxamide |
Molekularformel |
C16H18N2O |
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
N-(4-butylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H18N2O/c1-2-3-5-13-7-9-15(10-8-13)18-16(19)14-6-4-11-17-12-14/h4,6-12H,2-3,5H2,1H3,(H,18,19) |
InChI-Schlüssel |
UGTKORWNEHKRJF-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Andere CAS-Nummern |
75075-27-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



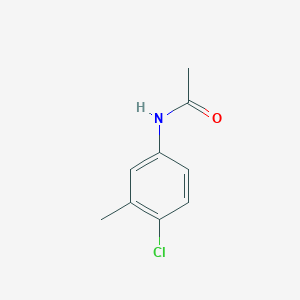
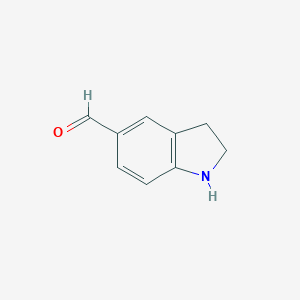
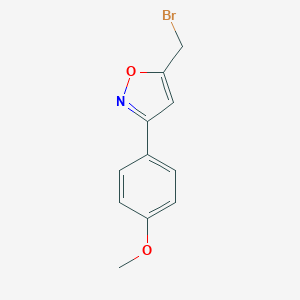
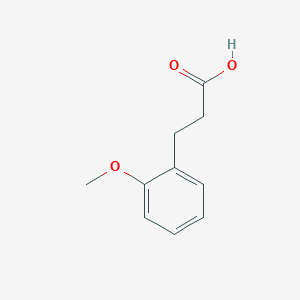
![[4-[(E)-inden-1-ylidenemethyl]phenyl]urea](/img/structure/B180963.png)
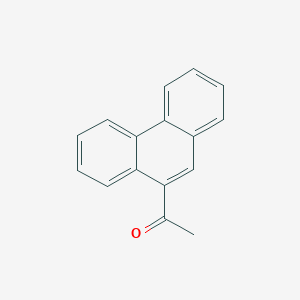
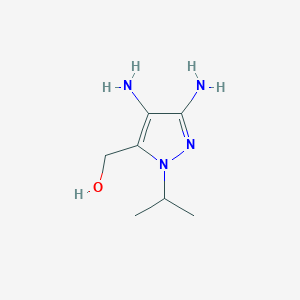
![2-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B180966.png)
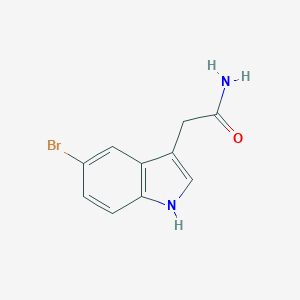
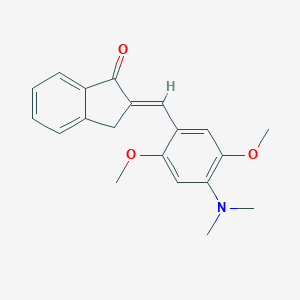
![4-[(E)-2-quinolin-8-ylethenyl]aniline](/img/structure/B180969.png)
![4-[(E)-2-quinolin-7-ylethenyl]aniline](/img/structure/B180970.png)
